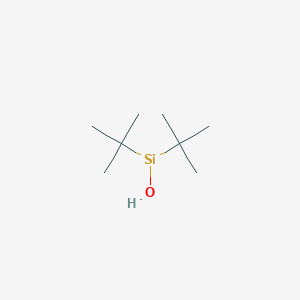
Ditert-butyl(hydroxy)silicon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ditert-butyl(hydroxy)silicon is a silicon-based compound characterized by the presence of two tert-butyl groups and a hydroxyl group attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ditert-butyl(hydroxy)silicon typically involves the reaction of tert-butylsilane with a hydroxylating agent. One common method is the hydrolysis of tert-butylsilane in the presence of a catalyst, such as a strong acid or base, to yield this compound. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve efficient production. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Ditert-butyl(hydroxy)silicon undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the tert-butyl groups and the hydroxyl group, which can participate in different chemical processes .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon-based oxides, while substitution reactions can produce various silicon-containing derivatives .
Wissenschaftliche Forschungsanwendungen
Ditert-butyl(hydroxy)silicon has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other silicon-based compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential use in biological systems, including as a component in biomaterials and drug delivery systems.
Medicine: Research is ongoing to explore its potential in medical applications, such as in the development of new pharmaceuticals and medical devices.
Wirkmechanismus
The mechanism by which Ditert-butyl(hydroxy)silicon exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the tert-butyl groups provide steric hindrance and influence the compound’s reactivity. These properties make it a versatile compound in different chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilanol: Similar to Ditert-butyl(hydroxy)silicon but with three methyl groups instead of tert-butyl groups.
Triethylsilanol: Contains three ethyl groups attached to the silicon atom.
Triphenylsilanol: Features three phenyl groups attached to the silicon atom.
Uniqueness
This compound is unique due to the presence of the bulky tert-butyl groups, which provide steric protection and influence its chemical reactivity. This makes it distinct from other silicon-based compounds and useful in specific applications where steric hindrance is advantageous .
Eigenschaften
CAS-Nummer |
56310-22-6 |
|---|---|
Molekularformel |
C8H19OSi |
Molekulargewicht |
159.32 g/mol |
InChI |
InChI=1S/C8H19OSi/c1-7(2,3)10(9)8(4,5)6/h9H,1-6H3 |
InChI-Schlüssel |
UOSIVJJPCPLGRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


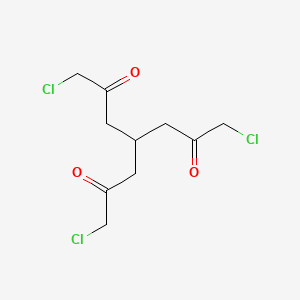
![3-Phenyl-5,7-di(piperidin-1-yl)-[1,2,4]triazolo[4,3-a][1,3,5]triazine](/img/structure/B14632294.png)
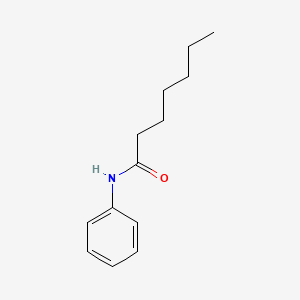
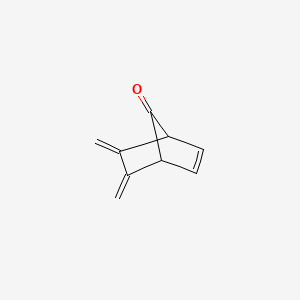

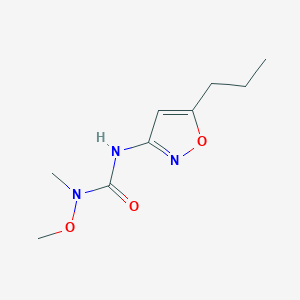
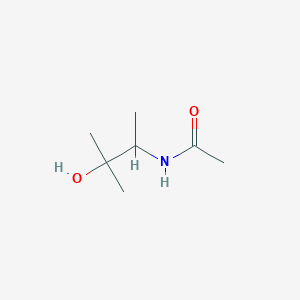
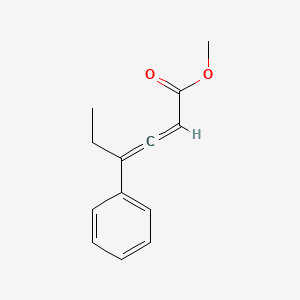
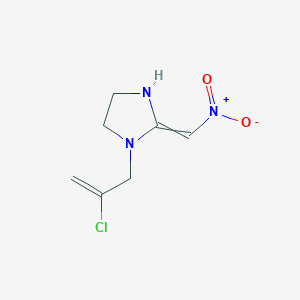
![4-Oxo-8-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14632332.png)
![2-Naphthalenecarboxamide, 4-[[(3-aminophenyl)sulfonyl]amino]-N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B14632338.png)
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] prop-2-enyl carbonate](/img/structure/B14632341.png)
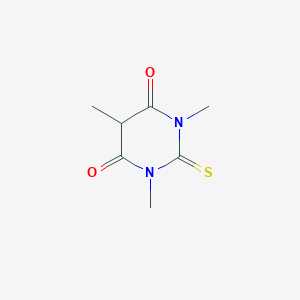
oxophosphanium](/img/structure/B14632362.png)
